N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Overview
Description
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is an organic compound that features a furan ring, a piperazine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Coupling with 4-methylpiperazine: The furan-2-ylmethyl intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Final amination step: The intermediate product is then subjected to reductive amination with an appropriate amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and piperazine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.
N-(furan-2-ylmethyl)-3-(4-ethylpiperazin-1-yl)propan-1-amine: Similar structure but with an ethyl group on the piperazine ring instead of a methyl group.
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-2-amine: Similar structure but with the amine group on the second carbon of the propyl chain.
Uniqueness
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQJAVXUDNIBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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